molecular formula C8H12O4 B12603001 Methyl 2-[(acetyloxy)methyl]but-2-enoate CAS No. 918156-05-5

Methyl 2-[(acetyloxy)methyl]but-2-enoate

Katalognummer: B12603001
CAS-Nummer: 918156-05-5
Molekulargewicht: 172.18 g/mol
InChI-Schlüssel: RJBMWLBQNSGSLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-[(acetyloxy)methyl]but-2-enoate is an organic compound that belongs to the class of α,β-unsaturated esters These compounds are characterized by the presence of a double bond between the α and β carbon atoms, conjugated with a carbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(acetyloxy)methyl]but-2-enoate typically involves the esterification of 2-methylbut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-[(acetyloxy)methyl]but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted esters, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Methyl 2-[(acetyloxy)methyl]but-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: Used in the production of polymers and resins due to its reactive ester group.

Wirkmechanismus

The mechanism of action of Methyl 2-[(acetyloxy)methyl]but-2-enoate involves its reactivity as an α,β-unsaturated ester. The conjugated double bond and ester group make it susceptible to nucleophilic attack, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme interactions in biological systems or catalytic processes in industrial applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-methyl-2-butenoate: Similar structure but lacks the acetyloxy group.

    Ethyl 2-methyl-2-butenoate: An ethyl ester analog with similar reactivity.

    Methyl crotonate: Another α,β-unsaturated ester with a simpler structure.

Uniqueness

Methyl 2-[(acetyloxy)methyl]but-2-enoate is unique due to the presence of the acetyloxy group, which adds additional reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and industrial applications.

Eigenschaften

CAS-Nummer

918156-05-5

Molekularformel

C8H12O4

Molekulargewicht

172.18 g/mol

IUPAC-Name

methyl 2-(acetyloxymethyl)but-2-enoate

InChI

InChI=1S/C8H12O4/c1-4-7(8(10)11-3)5-12-6(2)9/h4H,5H2,1-3H3

InChI-Schlüssel

RJBMWLBQNSGSLQ-UHFFFAOYSA-N

Kanonische SMILES

CC=C(COC(=O)C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.